molecular formula C7H4LiN3O2 B2669251 Lithium;triazolo[1,5-a]pyridine-7-carboxylate CAS No. 2188643-82-3

Lithium;triazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B2669251
CAS No.: 2188643-82-3
M. Wt: 169.07
InChI Key: VPAZOZKFTOIRCI-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

lithium;triazolo[1,5-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.Li/c11-7(12)6-3-1-2-5-4-8-9-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAZOZKFTOIRCI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=CN=NN2C(=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;triazolo[1,5-a]pyridine-7-carboxylate typically involves the lithiation of triazolo[1,5-a]pyridine. This process can be achieved through the reaction of triazolo[1,5-a]pyridine with a lithium reagent under controlled conditions. The lithiation reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale lithiation processes using specialized equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

Lithium;triazolo[1,5-a]pyridine-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyridines .

Mechanism of Action

The mechanism of action of lithium;triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to diazo compounds and metal carbenes, which are important intermediates in various chemical reactions. The lithiation of triazolo[1,5-a]pyridine enhances its stability and reactivity, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;triazolo[1,5-a]pyridine-7-carboxylate is unique due to its enhanced stability and reactivity compared to its parent compound, triazolo[1,5-a]pyridine. The presence of the lithium ion increases its solubility and facilitates its use in various chemical reactions. Additionally, its ability to act as a precursor to diazo compounds and metal carbenes sets it apart from other similar compounds .

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